Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are widely studied for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a brominated phenyl derivative, the compound can be synthesized through a series of reactions involving nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
- Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate
- Ethyl 3-aminobenzo[b]thiophene-2-carboxylate
Uniqueness
Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDNAOYGOUUWQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403704 |
Source
|
Record name | ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438218-48-5 |
Source
|
Record name | ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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